molecular formula C20H20N4O2S B2970547 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2320854-05-3

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No. B2970547
CAS RN: 2320854-05-3
M. Wt: 380.47
InChI Key: ANXPNFFVHBBPKR-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that pyrazole and thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, Landage et al. (2019) synthesized a series of thiazolyl pyrazole and benzoxazole compounds and tested them for antibacterial activities, highlighting the potential of such compounds in combating microbial infections (Landage, Thube, & Karale, 2019). Similarly, Ashok et al. (2017) synthesized phenyl methanone derivatives with pyrazolyl and thiophenyl groups, showing promising antibacterial and antifungal activities, further supporting the role of these compounds in medicinal chemistry (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Anticancer Applications

Compounds related to the chemical structure have also been explored for their anticancer properties. Jilloju et al. (2021) reported on the synthesis of triazolo thiadiazine derivatives with antitumoral activity, demonstrating the potential of pyrazole and thiazole derivatives in cancer treatment (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021). Radhika et al. (2020) synthesized pyrazoline incorporated isoxazole derivatives and evaluated their anticancer activity, indicating the significance of these compounds in designing new anticancer drugs (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Other Biological Activities

Moreover, these compounds have been studied for other biological activities, such as anti-inflammatory and enzyme inhibition effects. Arunkumar et al. (2009) synthesized pyrazole derivatives of gallic acid with anti-inflammatory activity, showcasing the diverse biological applications of pyrazole-based compounds (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(14-2-6-18(7-3-14)26-20-21-9-11-27-20)24-15-4-5-16(24)13-17(12-15)23-10-1-8-22-23/h1-3,6-11,15-17H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXPNFFVHBBPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane

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